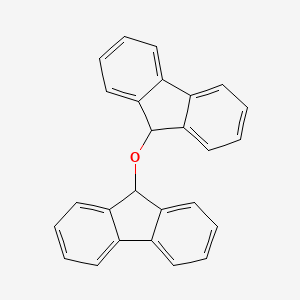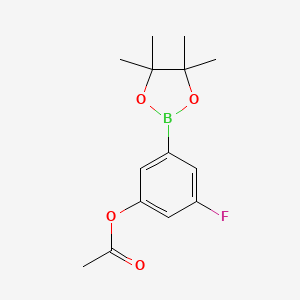
Bis(fluoren-9-yl)ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(fluoren-9-yl)ether, commonly referred to as BFE, is a synthetic compound containing two fluoren-9-yl groups, or fluoren-9-yl moieties, connected by an ether linkage. BFE is a colorless crystalline solid with a melting point of approximately 135°C and is insoluble in water. It is a relatively new compound, first synthesized in 2018, and has been studied for its potential applications in a variety of scientific research fields.
Scientific Research Applications
BFE has been studied for its potential applications in a variety of scientific research fields. In particular, it has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of a variety of organic compounds. In addition, it has been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyanhydrides.
Mechanism of Action
The mechanism of action of BFE is not yet fully understood. However, it is believed that the two fluoren-9-yl moieties of BFE are able to interact with other molecules, such as organic compounds and polymers, to form complexes and catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFE have not yet been studied in detail. However, it is believed that BFE may have the potential to interact with and influence the activity of proteins and enzymes in the body, which could have an effect on the body’s biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
BFE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable under a variety of conditions, and is insoluble in water. However, it is also relatively expensive and may not be suitable for use in large-scale experiments.
Future Directions
There are a variety of potential future directions for the study of BFE. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in a variety of scientific research fields. Additionally, further research into the synthesis of BFE and its potential uses in large-scale experiments could be beneficial. Finally, further research into the potential toxicity of BFE and its potential effects on the environment is also warranted.
Synthesis Methods
BFE is synthesized in a two-step process. The first step involves the reaction of fluoren-9-yl bromide with sodium ethoxide in ethanol to produce the fluoren-9-yl ethoxide intermediate. The second step involves the reaction of the fluoren-9-yl ethoxide intermediate with 1,4-dibromobutane in the presence of a base, such as sodium hydride, to produce BFE. The structure of BFE can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
9-(9H-fluoren-9-yloxy)-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECVHBQQFSEAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}propanoic acid](/img/structure/B6309255.png)
amino}propanoic acid](/img/structure/B6309257.png)
amino}propanoic acid](/img/structure/B6309263.png)
![3-{[(t-Butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)
amino}propanoic acid](/img/structure/B6309274.png)
amino}propanoic acid](/img/structure/B6309276.png)

amino}propanoic acid](/img/structure/B6309299.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)
![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)


